molecular formula C23H30ClFN2O3 B283320 N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide

N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide

Cat. No. B283320
M. Wt: 436.9 g/mol
InChI Key: AAMIRHDJAQEQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which play a role in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and other types of cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide in lab experiments is its potential as a tool for studying the mechanism of action of various enzymes and proteins. It can also be used to screen potential drug candidates for their efficacy and toxicity. However, one limitation of using this compound is its potential for toxicity and adverse effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide. One potential direction is the development of more potent and selective analogs of this compound for use as potential drug candidates. Another direction is the study of its potential applications in other fields, such as biochemistry and drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity and adverse effects.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide involves a series of chemical reactions. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with 2-(4-fluorophenyl)ethylamine to form 2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenol. This compound is then reacted with tert-butyl 2-(2-chlorophenoxy)acetate to form N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide.

Scientific Research Applications

N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In drug development, it has been used to screen potential drug candidates for their efficacy and toxicity.

properties

Molecular Formula

C23H30ClFN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C23H30ClFN2O3/c1-5-29-20-13-17(14-26-11-10-16-6-8-18(25)9-7-16)12-19(24)22(20)30-15-21(28)27-23(2,3)4/h6-9,12-13,26H,5,10-11,14-15H2,1-4H3,(H,27,28)

InChI Key

AAMIRHDJAQEQOF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OCC(=O)NC(C)(C)C

Origin of Product

United States

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